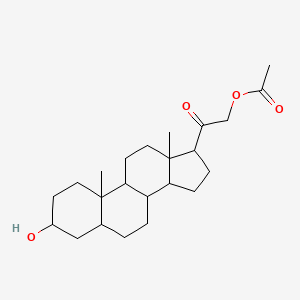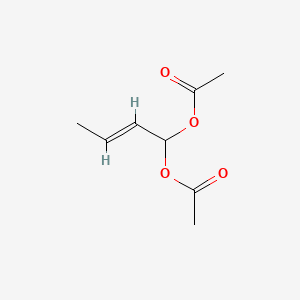
3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide is a synthetic organic compound that belongs to the class of acrylamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide typically involves the following steps:
Formation of the Azo Compound: The synthesis begins with the diazotization of aniline derivatives, followed by coupling with phenylamine to form the azo compound.
Introduction of the Trichloroethyl Group: The azo compound is then reacted with trichloroacetyl chloride under basic conditions to introduce the trichloroethyl group.
Acrylamide Formation: Finally, the trichloroethyl-azo compound is reacted with acryloyl chloride to form the desired acrylamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted acrylamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide involves its interaction with molecular targets such as enzymes and receptors. The azo linkage and trichloroethyl group play crucial roles in its binding affinity and reactivity. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylazoaniline: Shares the azo linkage but lacks the trichloroethyl and acrylamide groups.
N-Phenylacrylamide: Contains the acrylamide group but lacks the azo and trichloroethyl groups.
Propiedades
Fórmula molecular |
C23H19Cl3N4O |
|---|---|
Peso molecular |
473.8 g/mol |
Nombre IUPAC |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]prop-2-enamide |
InChI |
InChI=1S/C23H19Cl3N4O/c24-23(25,26)22(28-21(31)16-11-17-7-3-1-4-8-17)27-18-12-14-20(15-13-18)30-29-19-9-5-2-6-10-19/h1-16,22,27H,(H,28,31)/b16-11+,30-29? |
Clave InChI |
YILBAQDXYGUBKJ-QPVKGZBASA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]-](/img/structure/B11996408.png)
![ethyl (2E)-2-[3-(acetyloxy)-4-ethoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996415.png)
![Methyl 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B11996421.png)

![3-methyl-7-(2-phenylethyl)-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996423.png)


![4'-Nitro[1,1'-biphenyl]-4-sulfonamide](/img/structure/B11996438.png)


![2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11996481.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996483.png)

